rac-(3R,4R)-4-[(1-phenyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine, cis
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Overview
Description
“rac-(3R,4R)-4-[(1-phenyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine, cis” is a synthetic organic compound that belongs to the class of oxolane derivatives. This compound is characterized by the presence of a phenyl-pyrazole moiety attached to an oxolane ring, which is further substituted with an amine group. Such compounds are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(3R,4R)-4-[(1-phenyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine, cis” typically involves the following steps:
Formation of the Phenyl-Pyrazole Moiety: This can be achieved through the reaction of phenylhydrazine with an appropriate diketone or aldehyde under acidic or basic conditions.
Attachment to the Oxolane Ring: The phenyl-pyrazole intermediate is then reacted with an oxolane derivative, such as 3,4-epoxyoxolane, under nucleophilic substitution conditions.
Introduction of the Amine Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the phenyl-pyrazole moiety to its corresponding hydrazine derivative.
Substitution: The oxolane ring can undergo substitution reactions, particularly at the positions adjacent to the oxygen atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation: Oxo derivatives of the original compound.
Reduction: Hydrazine derivatives.
Substitution: Various substituted oxolane derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Receptor Binding: May interact with biological receptors, influencing cellular processes.
Medicine
Drug Development: Potential candidate for the development of new pharmaceuticals.
Therapeutic Applications: Investigated for its potential therapeutic effects in various diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of “rac-(3R,4R)-4-[(1-phenyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine, cis” would depend on its specific biological target. Generally, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The phenyl-pyrazole moiety may play a crucial role in binding to the target, while the oxolane ring and amine group may influence the compound’s overall activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
4-[(1-phenyl-1H-pyrazol-4-yl)oxy]oxolane-3-amine: Lacks the specific stereochemistry of the racemic compound.
3,4-dihydroxyoxolane derivatives: Differ in the functional groups attached to the oxolane ring.
Phenyl-pyrazole derivatives: Similar in the pyrazole moiety but differ in the attached substituents.
Uniqueness
The unique combination of the phenyl-pyrazole moiety with the oxolane ring and the specific stereochemistry of “rac-(3R,4R)-4-[(1-phenyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine, cis” may confer distinct biological activities and properties compared to other similar compounds.
Properties
Molecular Formula |
C13H15N3O2 |
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Molecular Weight |
245.28 g/mol |
IUPAC Name |
4-(1-phenylpyrazol-4-yl)oxyoxolan-3-amine |
InChI |
InChI=1S/C13H15N3O2/c14-12-8-17-9-13(12)18-11-6-15-16(7-11)10-4-2-1-3-5-10/h1-7,12-13H,8-9,14H2 |
InChI Key |
UGUZFGDYFWJDGH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CO1)OC2=CN(N=C2)C3=CC=CC=C3)N |
Origin of Product |
United States |
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